molecular formula C13H14ClNO2 B1311267 4-Piperidinecarbonyl chloride, 1-benzoyl- CAS No. 115755-50-5

4-Piperidinecarbonyl chloride, 1-benzoyl-

Cat. No.: B1311267
CAS No.: 115755-50-5
M. Wt: 251.71 g/mol
InChI Key: LNHUJSZJKJAODQ-UHFFFAOYSA-N
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Description

4-Piperidinecarbonyl chloride, 1-benzoyl- is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarbonyl chloride, 1-benzoyl- typically involves the reaction of piperidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 4-Piperidinecarbonyl chloride, 1-benzoyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarbonyl chloride, 1-benzoyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinecarbonyl chloride, 1-benzoyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the preparation of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinecarbonyl chloride, 1-benzoyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarbonyl chloride, 1-benzoyl- is unique due to its specific combination of a piperidine ring and a benzoyl group, which imparts distinct reactivity and functional properties compared to other similar compounds .

Biological Activity

4-Piperidinecarbonyl chloride, 1-benzoyl- is a compound that falls within the piperidine derivatives category, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing data from various research studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 4-Piperidinecarbonyl chloride, 1-benzoyl- features a piperidine ring substituted with a benzoyl group. The synthesis typically involves acylation reactions where piperidine is reacted with benzoyl chloride under specific conditions to yield the desired product.

Synthesis Overview

StepReaction TypeReagentsConditions
1AcylationPiperidine + Benzoyl ChlorideOrganic solvent (e.g., DCM), base (e.g., triethylamine)
2PurificationCrystallization or chromatographyVaries based on product purity requirements

Biological Activity

The biological activity of 4-Piperidinecarbonyl chloride, 1-benzoyl- has been investigated across various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds within the piperidine class exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of benzoylpiperidine showed efficacy against a range of bacterial strains, suggesting that 4-Piperidinecarbonyl chloride, 1-benzoyl- may also possess similar properties due to its structural characteristics .

Antitumor Properties

The compound has been studied for its antitumor effects. In vitro assays indicated that it inhibited the growth of various cancer cell lines, including breast and colorectal cancers. The IC50 values ranged from 7.9 to 92 µM, indicating potent activity against these cell types .

The mechanism through which 4-Piperidinecarbonyl chloride, 1-benzoyl- exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptor activity related to pain perception .

Case Study 1: Anticancer Activity

A notable investigation involved testing the compound against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. This study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives of benzoylpiperidine were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine structure enhanced antimicrobial activity, suggesting that similar modifications could be applied to 4-Piperidinecarbonyl chloride, 1-benzoyl- for improved efficacy .

Properties

IUPAC Name

1-benzoylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUJSZJKJAODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443476
Record name 4-Piperidinecarbonyl chloride, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115755-50-5
Record name 4-Piperidinecarbonyl chloride, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.0 ml, 3.3 g, 27 mmol) was added to 1-benzoyl-4-piperidinecarboxylic acid (0.31 g, 1.33 mmol) at 25° C. After stirring for 48 hours, the solution was warmed to 30° C. and concentrated under a stream of nitrogen. The 1-benzoyl-4-piperidinecarbonyl chloride, sufficiently pure for subsequent reactions, was obtained as a colorless oil which crystallized during storage at 0° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One

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